molecular formula C26H22N2O3 B1200711 N-(9H-Fluoren-9-ylacetyl)tryptophan CAS No. 79189-73-4

N-(9H-Fluoren-9-ylacetyl)tryptophan

Cat. No.: B1200711
CAS No.: 79189-73-4
M. Wt: 410.5 g/mol
InChI Key: QZLXWODMGCXZRY-UHFFFAOYSA-N
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Description

N-(9H-Fluoren-9-ylacetyl)tryptophan (CAS 79189-73-4) is a modified amino acid derivative where the tryptophan residue is acylated at the α-amino group with a 9H-fluoren-9-ylacetyl (Fmoc-acetyl) moiety. Its molecular formula is C₂₆H₂₂N₂O₃, with a molecular weight of 410.46 g/mol . Key physicochemical properties include a boiling point of 746.1°C (at 760 mmHg), density of 1.326 g/cm³, and a calculated logP (hydrophobicity) value of 3.6, indicating moderate lipophilicity . The compound features three hydrogen bond donors and acceptors, contributing to its solubility in polar organic solvents .

Structurally, it combines the indole ring of tryptophan with the planar aromatic fluorenyl group, which enhances UV absorption properties. This makes it useful in analytical chemistry and peptide synthesis, where fluorenyl-based protecting groups are common .

Properties

CAS No.

79189-73-4

Molecular Formula

C26H22N2O3

Molecular Weight

410.5 g/mol

IUPAC Name

2-[[2-(9H-fluoren-9-yl)acetyl]amino]-3-(1H-indol-3-yl)propanoic acid

InChI

InChI=1S/C26H22N2O3/c29-25(14-22-20-10-3-1-8-18(20)19-9-2-4-11-21(19)22)28-24(26(30)31)13-16-15-27-23-12-6-5-7-17(16)23/h1-12,15,22,24,27H,13-14H2,(H,28,29)(H,30,31)

InChI Key

QZLXWODMGCXZRY-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)CC(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)O

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)CC(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)O

Synonyms

A 338
A-338
N-(9H-fluoren-9-ylacetyl)tryptophan

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural similarities with N-(9H-Fluoren-9-ylacetyl)tryptophan, differing primarily in the protecting group or substituents on the fluorenyl moiety:

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Protecting Group Key Applications
This compound 79189-73-4 C₂₆H₂₂N₂O₃ 410.46 9H-Fluoren-9-ylacetyl Peptide synthesis, UV studies
N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-D-tryptophan 86123-11-7 C₂₇H₂₄N₂O₄ 440.49 Fmoc (methoxycarbonyl) Solid-phase peptide synthesis
Nα-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N¹-tert-butoxycarbonyl-L-tryptophan 143824-78-6 C₃₃H₃₄N₂O₆ 554.64 Fmoc + Boc (dual protection) Orthogonal peptide synthesis
N-[(9H-Fluoren-9-ylidene)(2-methoxyphenyl)methyl]-1,1,1-trimethyl-silanamine Not provided C₂₉H₂₇NO₃Si 477.62 Fluorenylidene-methoxyphenyl Crystallography, ligand studies

Key Differences and Implications

In contrast, Fmoc-protected derivatives (e.g., 86123-11-7) are base-labile, making them suitable for stepwise peptide synthesis using piperidine .

Molecular Weight and Solubility: The dual-protected 143824-78-6 has a higher molecular weight (554.64 g/mol) due to the tert-butoxycarbonyl (Boc) group, enhancing solubility in non-polar solvents . this compound’s lower molecular weight (410.46 g/mol) may improve diffusion rates in chromatographic applications .

Crystallographic Utility :

  • Fluorenylidene derivatives (e.g., the compound in ) exhibit planar aromatic systems conducive to crystal packing, as demonstrated in single-crystal X-ray studies (R factor = 0.075) .

Physicochemical Property Comparison

Property This compound N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-D-tryptophan
Boiling Point (°C) 746.1 Not reported
Density (g/cm³) 1.326 ~1.2–1.3 (estimated)
logP 3.6 ~4.1 (predicted)
Hydrogen Bond Donors 3 2
Topological Polar Surface Area (Ų) 82.2 85.6

Research and Application Insights

  • Peptide Synthesis : Fmoc-protected tryptophan derivatives (e.g., 86123-11-7) are widely used in automated peptide synthesizers due to their compatibility with base-driven deprotection . In contrast, the acetyl group in 79189-73-4 may require harsher acidic conditions, limiting its utility in sensitive syntheses .
  • Analytical Chemistry : The fluorenylacetyl group in 79189-73-4 enhances UV detection sensitivity at 254 nm, a feature exploited in HPLC analysis .
  • Crystallography : Derivatives like 9-chloromethyl-9-[(9H-fluoren-9-yl)methyl]-9H-fluorene () demonstrate the fluorenyl group’s role in stabilizing crystal structures, though this is less explored in 79189-73-4 .

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